Bienvenue dans la boutique en ligne BenchChem!

6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Drug-likeness Permeability CNS penetration

Procure 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS 2201692-15-9) to access a stereochemically defined scaffold with a 6-methyl stereocenter and an ethyl-linked pyrazole hinge-binding motif. Its zero H-bond donors, modest lipophilicity (XLogP3=0.9, TPSA=50.5 Ų), and flexible linker differentiate it from rigid pyrazolo[4,3-c]cinnolinone M1 PAMs and aminoethyl analogs (e.g., CAS 1443290-32-1). The pyrazole enables orthogonal Pd-catalyzed C–H diversification without altering the cinnolinone pharmacophore. Ideal for fragment/lead-generation campaigns targeting CNS kinases, M1 muscarinic receptors, and antitumor panels. Insist on this exact N-2 substitution and 6-methyl stereocenter—generic hexahydrocinnolin-3-ones lack the pharmacophoric precision required for specific target engagement.

Molecular Formula C14H18N4O
Molecular Weight 258.325
CAS No. 2201692-15-9
Cat. No. B2484136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
CAS2201692-15-9
Molecular FormulaC14H18N4O
Molecular Weight258.325
Structural Identifiers
SMILESCC1CCC2=NN(C(=O)C=C2C1)CCN3C=CC=N3
InChIInChI=1S/C14H18N4O/c1-11-3-4-13-12(9-11)10-14(19)18(16-13)8-7-17-6-2-5-15-17/h2,5-6,10-11H,3-4,7-9H2,1H3
InChIKeyQCDJKFVRZOBCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Order 6-Methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS 2201692-15-9) – Structural and Physicochemical Baseline


6-Methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS 2201692-15-9) is a heterocyclic small molecule with a partially saturated cinnolin-3-one core bearing a 6-methyl group and an N-2 ethyl-linked pyrazole substituent. Its molecular formula is C₁₄H₁₈N₄O with a molecular weight of 258.32 g/mol. The compound functions primarily as a synthetic building block and screening scaffold in medicinal chemistry programs targeting enzyme inhibitors and receptor modulators [1]. Computed XLogP3-AA is 0.9, with zero hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds [1]. It contains one stereocenter at the 6-position. These properties place it within oral drug-like chemical space, making it suitable for fragment- or lead-generation campaigns where modest lipophilicity and limited hydrogen-bonding capacity are desired.

Why Generic Substitution Fails for 6-Methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one – Structural Uniqueness Relative to Close Analogs


Compounds within the hexahydrocinnolin-3-one class are not interchangeable due to the sensitivity of biological target engagement to subtle variations in the N-2 side chain and C-6 substitution [1][2]. The pyrazol-1-yl ethyl group at the 2-position introduces a distinct hydrogen-bond acceptor topology and π-stacking surface absent in common analogs such as the 2-(2-aminoethyl) variant (CAS 1443290-32-1) or the unsubstituted parent scaffold (CAS 39716-44-4). The 6-methyl group simultaneously introduces a stereocenter, making chiral resolution or asymmetric procurement a critical differentiator that alters both conformational preference and target complementarity. Generic selection of any 'hexahydrocinnolin-3-one derivative' without this exact substitution pattern risks losing the specific pharmacophoric features required for particular kinase, M1 muscarinic, or antitumor target engagement demonstrated across cinnoline-fused and pyrazole-containing chemotypes [2][3].

Quantitative Differentiation Evidence: 6-Methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one vs. Comparator Analogs


Physicochemical Differentiation – Hydrogen Bond Donor Count vs. Aminoethyl Analog

The target compound possesses zero hydrogen bond donors (HBD), compared to the 2-(2-aminoethyl) analog (CAS 1443290-32-1) which bears one primary amine donor (HBD = 1) [1]. In CNS drug discovery programs, reducing HBD count is a well-established strategy to improve passive blood-brain barrier permeability, where a cut-off of ≤1 HBD is frequently targeted [2]. This quantitative difference directly impacts selection when central target engagement is required.

Drug-likeness Permeability CNS penetration

Lipophilicity Comparison – XLogP3-AA vs. Unsubstituted Core Scaffold

The target compound has a computed XLogP3-AA value of 0.9, reflecting the polarizing contribution of the pyrazole substituent [1]. In contrast, the unsubstituted parent scaffold 6-methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS 39716-44-4) has a computed LogP closer to 1.5–1.8 (estimated from fragment-based methods given its smaller C₉H₁₂N₂O composition) . A LogP below 1 is associated with reduced promiscuity and improved metabolic stability profiles—key procurement criteria for early lead optimization.

LogP Solubility Off-target risk

Rotatable Bond Count and Ligand Efficiency – Comparison with Fused Pyrazolo[4,3-c]cinnolinone M1 PAMs

The target compound has three rotatable bonds, whereas fully aromatic pyrazolo[4,3-c]cinnolin-3-one M1 receptor positive allosteric modulators described in US20120040978A1 possess zero to one rotatable bonds [1][2]. While higher flexibility can reduce binding affinity due to entropic penalties, it simultaneously allows adaptation to distinct receptor conformations, potentially enabling polypharmacology or allosteric modulation profiles inaccessible to rigid analogs. The ethyl linker between the cinnolinone and pyrazole rings provides a conformational degree of freedom absent in directly fused ring systems.

Ligand efficiency Conformational flexibility M1 muscarinic

Topological Polar Surface Area and Absorption Potential vs. Unsubstituted Hexahydrocinnolinones

The target compound exhibits a topological polar surface area (TPSA) of 50.5 Ų, driven by the three hydrogen bond acceptors (pyrazole N, cinnolinone carbonyl O, and cinnolinone ring N) [1]. The unsubstituted scaffold 6-methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS 39716-44-4) has a predicted TPSA of approximately 37–42 Ų based on its two acceptors and one donor . While both fall well within the Veber oral bioavailability threshold (TPSA < 140 Ų), the additional polar surface area of the target compound (~8–13 Ų increase) contributes to differentiated solubility and absorption characteristics, which are relevant when balancing permeability against solubility in lead optimization.

Oral absorption Bioavailability TPSA

Class-Level Antitumor Activity of Hexahydrocinnoline Derivatives – Context for the Target Scaffold

The hexahydrocinnoline scaffold class has demonstrated in vitro antitumor activity against human breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines in a published study of structurally related derivatives [1]. Although no IC₅₀ values for the specific target compound (CAS 2201692-15-9) have been reported in peer-reviewed literature, the presence of the pyrazole substituent—a privileged fragment in kinase inhibitor design [2]—and the hexahydrocinnolinone core provide a structural rationale for screening this compound in oncology panels. Notably, a related pyrazolo-cinnoline chemotype (BDBM50193023/US11155556, No. 5) exhibited Aurora kinase B inhibition with IC₅₀ = 290 nM, demonstrating that pyrazole-bearing cinnoline-fused systems can achieve sub-micromolar target engagement [3].

Antitumor Cytotoxicity Cancer cell lines

Synthetic Tractability and Building Block Utility – Pyrazole-Ethyl vs. Other N-2 Substituents

The compound serves as a functionalized building block for library synthesis, where the pyrazole ring provides a chemically orthogonal handle for further derivatization (e.g., N-arylation, C–H activation) that is absent in the 2-(2-aminoethyl) analog . The ethyl linker between the cinnolinone core and pyrazole allows independent optimization of the N-2 substituent without perturbing the cinnolinone pharmacophore, a synthetic advantage over directly fused pyrazolo[4,3-c]cinnolinone systems described in patent literature [1]. This modularity is critical for procurement in medicinal chemistry programs that require systematic structure-activity relationship (SAR) exploration.

Building block Parallel synthesis SAR exploration

Recommended Application Scenarios for Procuring 6-Methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS 2201692-15-9)


CNS-Targeted Kinase Inhibitor Fragment or Lead Generation

The compound's zero hydrogen bond donor count, moderate TPSA (50.5 Ų), and low LogP (0.9) align with CNS drug-like property guidelines [1]. Procurement for CNS kinase inhibitor screening is supported by the established kinase engagement of pyrazole-containing cinnoline chemotypes (e.g., Aurora kinase B IC₅₀ = 290 nM for a related compound) [2]. The pyrazole ring provides a privileged kinase hinge-binding motif, while the 6-methyl stereocenter offers an unexplored vector for chiral lead optimization.

Muscarinic M1 Receptor Allosteric Modulator Library Design

The compound's flexible ethyl linker between the cinnolinone core and pyrazole substituent provides conformational freedom that differentiates it from rigid pyrazolo[4,3-c]cinnolinone M1 PAMs described in US20120040978A1 [3]. This flexibility may enable the compound to access allosteric binding pockets in conformations inaccessible to fused-ring systems, making it valuable for M1 PAM screening libraries targeting Alzheimer's disease and schizophrenia.

Building Block for Parallel Cinnolinone Library Synthesis

The ethyl-linked pyrazole handle enables diversification via Pd-catalyzed C–H activation/annulation chemistry and other cross-coupling reactions without modifying the cinnolinone pharmacophore [3]. This modularity is superior to aminoethyl-substituted analogs for programs requiring chemically orthogonal functionalization strategies. Procurement in multi-gram quantities supports parallel SAR campaigns targeting kinase or GPCR modulation [2].

Antitumor Screening in Hexahydrocinnoline-Focused Compound Collections

The hexahydrocinnoline scaffold class has validated antitumor activity against MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) cancer cell lines with IC₅₀ values in the sub-micromolar to low-micromolar range [4]. Although compound-specific potency data are not yet available, procurement of this pyrazole-ethyl substituted variant for oncology-focused screening panels is warranted to establish its own SAR within this active phenotype.

Quote Request

Request a Quote for 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.